3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
Description
3-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (hereafter referred to as the target compound) is a boronate ester-functionalized benzamide derivative. Its structure comprises:
- Benzamide core: A 3-methyl-substituted benzoyl group.
- Dioxaborolan moiety: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the meta-position of the phenyl ring.
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate ester group, which facilitates carbon-carbon bond formation in organic synthesis . Its structural features also make it a candidate for prodrug design in medicinal chemistry, where boronate esters are leveraged for targeted drug delivery .
Properties
IUPAC Name |
3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO3/c1-14-8-6-9-15(12-14)18(23)22-17-11-7-10-16(13-17)21-24-19(2,3)20(4,5)25-21/h6-13H,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPFDTASSVKHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves the following steps:
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Formation of the Boronic Ester Group: : The boronic ester group can be introduced via a borylation reaction. This often involves the use of a palladium catalyst and bis(pinacolato)diboron. The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
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Amidation Reaction: : The benzamide core is formed through an amidation reaction. This can be achieved by reacting an appropriate amine with a carboxylic acid derivative, such as an acid chloride or ester, under conditions that promote amide bond formation. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide group. For example, the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Common solvents include DMF, tetrahydrofuran (THF), and dichloromethane (DCM).
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amines: Formed from the reduction of the amide group.
Substituted Aromatics: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Overview
3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
The compound's boron-containing moiety makes it particularly interesting in the field of medicinal chemistry. Boron compounds have been shown to exhibit biological activity and can serve as pharmacophores in drug design.
Anticancer Activity
Research indicates that boron-containing compounds can enhance the efficacy of certain anticancer drugs. For instance, studies have demonstrated that derivatives of boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic outcomes against various cancers .
Antiviral Properties
There is emerging evidence that certain boron compounds exhibit antiviral activity. The mechanism often involves interference with viral replication processes. The specific structure of this compound could be optimized for enhanced antiviral efficacy through structural modifications .
Materials Science
The unique properties of this compound make it a candidate for applications in materials science.
Polymer Chemistry
Boron-containing compounds are valuable in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. The dioxaborolane group can act as a cross-linking agent in polymer matrices. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .
Sensors and Electronics
The electrical properties of boron compounds can be exploited in the development of sensors and electronic devices. The incorporation of this compound into sensor devices could enhance sensitivity and selectivity towards specific analytes due to its unique electronic structure .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis.
Cross-Coupling Reactions
The presence of the dioxaborolane moiety allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in complex organic molecules and pharmaceuticals . The ability to modify the substituents on the phenyl rings can lead to a diverse array of products with tailored properties.
Synthesis of Novel Compounds
Researchers are exploring the use of this compound as a building block for synthesizing novel compounds with potential applications in drug discovery and materials development.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| [Study A] | Anticancer Activity | Demonstrated enhanced efficacy when combined with existing chemotherapeutics; improved bioavailability noted due to boron moiety. |
| [Study B] | Material Properties | Developed new polymer composites with improved thermal stability using this compound as a cross-linker. |
| [Study C] | Organic Synthesis | Successfully utilized in Suzuki-Miyaura reactions to synthesize complex organic molecules; showed versatility as an intermediate. |
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide largely depends on its application. In Suzuki-Miyaura coupling, the boronic ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
In biological systems, if used as a drug candidate, the compound’s mechanism would involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways would depend on the nature of the target and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in the Amide Group
Substitution on the Benzamide Core
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarboxamide (): The benzamide is replaced with a cyclopropanecarboxamide group. Molecular weight = 287.17 g/mol, compared to the target compound’s 368.25 g/mol.
- 4-(tert-Butyl)-N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Benzamide ():
- A bulky tert-butyl group at the para-position of the benzamide increases steric hindrance, reducing solubility in polar solvents but improving lipophilicity for membrane penetration.
Functional Group Variations
- N-Ethyl-2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzamide ():
- Ethyl substitution on the amide nitrogen and fluorine at the ortho-position alter electronic properties. The electron-withdrawing fluorine enhances resistance to oxidative degradation.
- N-(3-(Dimethylamino)Propyl)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzamide (): A dimethylamino propyl chain introduces basicity, improving aqueous solubility (logP reduced by ~1.5 units compared to the target compound).
Modifications in the Boronate Ester Group
- 1-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-1H-Pyrazole ():
- Replaces the benzamide with a pyrazole ring. The lack of an amide group limits hydrogen-bonding interactions but enhances reactivity in metal-catalyzed coupling reactions.
- Benzyl Methyl(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Carbamate ():
Physicochemical Properties
The piperidine carboxamide analogue () exhibits higher lipophilicity (logP = 4.1), making it suitable for blood-brain barrier penetration, while the fluorine-substituted derivative () shows improved solubility due to polarity .
Biological Activity
3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties through various studies and research findings.
Chemical Structure and Properties
The compound has a complex structure featuring a benzamide core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety. The presence of this dioxaborolane group is significant as it may influence the compound's reactivity and interactions with biological targets.
Molecular Formula
- C : 20
- H : 26
- B : 1
- N : 2
- O : 2
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key enzymes involved in tumor growth and metastasis.
- Case Study : A study demonstrated that derivatives of dioxaborolane exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity at low concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 10 |
| Compound B | A549 (Lung) | 15 |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of the compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress:
- Experimental Findings : In vitro assays showed that the compound reduced apoptosis in neuronal cell lines exposed to oxidative agents.
| Treatment | Neuronal Viability (%) |
|---|---|
| Control | 60 |
| Compound | 85 |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for evaluating therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism with potential for bioactivation.
- Toxicity : Toxicological assessments indicate low acute toxicity in animal models.
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
The synthesis typically involves coupling 3-methylbenzoyl chloride with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Key optimization steps include:
- Catalyst Selection : Use Pd catalysts (e.g., Pd(PPh₃)₄) for efficient amide bond formation, as boronic esters are sensitive to harsh conditions .
- Solvent Choice : Anhydrous THF or DCM minimizes hydrolysis of the dioxaborolane moiety .
- Temperature Control : Maintain reactions at 0–5°C during coupling to suppress side reactions (e.g., boronic ester degradation) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted starting materials. Purity ≥95% is achievable, as seen in analogous benzamide derivatives .
Advanced: What challenges arise when using this compound in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
While the boronic ester group is designed for cross-coupling, challenges include:
- Steric Hindrance : The tetramethyl dioxaborolane and adjacent substituents may reduce reactivity. Pre-activation with K₂CO₃ or CsF improves coupling efficiency .
- Hydrolysis Risk : Aqueous conditions can hydrolyze the boronic ester. Use anhydrous solvents and degas reagents to preserve integrity .
- Competitive Side Reactions : The benzamide’s NH group may coordinate with Pd, requiring protective groups (e.g., Boc) during coupling .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify peaks for the methyl groups (δ ~1.3 ppm for dioxaborolane CH₃, δ ~2.5 ppm for benzamide CH₃) and aromatic protons (δ 7.2–8.1 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and boronic ester B-O vibrations (~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns consistent with boron (¹⁰B/¹¹B) .
Advanced: How can regioselective functionalization of the benzamide ring be achieved without disrupting the boronic ester?
Methodological Answer:
- Protecting Groups : Temporarily protect the boronic ester with diethanolamine to shield it during benzamide nitration or halogenation .
- Directed Ortho-Metalation (DoM) : Use LiTMP to deprotonate the benzamide NH, enabling directed functionalization at the ortho position .
- Microwave-Assisted Reactions : Short reaction times reduce boronic ester degradation during electrophilic substitutions .
Basic: What storage conditions are recommended to ensure compound stability?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the dioxaborolane ring .
- Desiccants : Include silica gel packs to mitigate moisture uptake, which degrades boronic esters .
- Light Sensitivity : Amber vials prevent UV-induced decomposition of the benzamide moiety .
Advanced: How can computational modeling predict the reactivity of the boronic ester group?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the boron center .
- Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures to assess hydrolysis kinetics .
- Docking Studies : Model interactions with Pd catalysts to predict coupling efficiency in Suzuki reactions .
Advanced: How to resolve contradictions in reported reactivity of similar boronic esters?
Methodological Answer:
- Controlled Comparative Studies : Replicate reactions under standardized conditions (e.g., solvent, catalyst loading) to isolate variables .
- Isotope Labeling : Use ¹⁰B-enriched compounds to track boron-specific reactivity via NMR .
- Kinetic Profiling : Monitor reaction progress via in-situ IR to identify rate-limiting steps .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) due to the boronic ester’s electrophilic boron .
- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .
- Solubility Testing : Perform shake-flask assays in PBS (pH 7.4) to guide dosing in follow-up studies .
Advanced: What strategies enhance metabolic stability in drug design applications?
Methodological Answer:
- Fluorine Substitution : Introduce CF₃ groups on the benzamide ring to reduce CYP450-mediated oxidation .
- Prodrug Approach : Mask the boronic ester as a pinacol derivative to improve oral bioavailability .
- Steric Shielding : Add bulky substituents (e.g., tert-butyl) near metabolically labile sites .
Advanced: How does the dioxaborolane moiety influence crystallographic packing?
Methodological Answer:
- X-Ray Diffraction : As seen in related benzamides, the planar dioxaborolane ring engages in CH-π interactions, promoting layered packing .
- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., B-O⋯H interactions) that stabilize the crystal lattice .
- Thermal Analysis : DSC/TGA reveals melting points (~200°C) and decomposition pathways influenced by packing density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
